molecular formula C4H3N3O2 B568292 3-Nitropyridazine CAS No. 122429-11-2

3-Nitropyridazine

Cat. No.: B568292
CAS No.: 122429-11-2
M. Wt: 125.087
InChI Key: BHZYGVOPDOCROF-UHFFFAOYSA-N
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Description

3-Nitropyridazine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The nitro group (-NO2) at the third position of the pyridazine ring imparts unique chemical and physical properties to this compound, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitropyridazine can be synthesized through several methods. One common approach involves the nitration of pyridazine. This process typically uses nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions, such as temperature and concentration, are carefully controlled to achieve the desired yield and purity of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These methods are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high yields and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitropyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitropyridazine and its derivatives often involves interaction with specific molecular targets. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Uniqueness of 3-Nitropyridazine: this compound stands out due to its specific arrangement of nitrogen atoms and the nitro group. This configuration imparts unique electronic properties, making it particularly useful in certain chemical reactions and applications. Its versatility in undergoing various chemical transformations and its potential in medicinal chemistry further highlight its uniqueness .

Properties

IUPAC Name

3-nitropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2/c8-7(9)4-2-1-3-5-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZYGVOPDOCROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672299
Record name 3-Nitropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122429-11-2
Record name 3-Nitropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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